Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate
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Overview
Description
Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate is a synthetic organic compound with the molecular formula C14H15ClN2O3. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chloro-6-methoxyquinoline.
Nitration: The quinoline derivative undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Esterification: The amino group is methylated using methyl iodide, and the resulting compound is esterified with ethyl chloroformate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, appropriate solvents and catalysts.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid: Another quinoline derivative with similar structural features.
4-hydroxy-2-quinolones: Compounds with a similar quinoline core but different functional groups.
Indole derivatives: Compounds with a similar aromatic ring structure and diverse biological activities
Uniqueness
Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15ClN2O3 |
---|---|
Molecular Weight |
294.73 g/mol |
IUPAC Name |
ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15ClN2O3/c1-4-20-14(18)9-7-17-11-6-10(15)12(19-3)5-8(11)13(9)16-2/h5-7H,4H2,1-3H3,(H,16,17) |
InChI Key |
BVFSODFLEVXKLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)OC)NC |
Origin of Product |
United States |
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